

A Technical Guide to the Commercial Availability and Application of Phenethyl Acetate-d3

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Compound of Interest

Compound Name: Phenethyl acetate-d3

Cat. No.: B12308480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Phenethyl acetate-d3**, a crucial isotopically labeled internal standard for quantitative analysis. It details its applications in drug development, particularly in mass spectrometry-based assays, and provides a representative synthesis protocol.

Commercial Availability

Phenethyl acetate-d3 (CAS No. 1219805-43-2) is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These suppliers offer the product in various quantities with high isotopic purity, making it suitable for sensitive analytical applications. Below is a summary of the offerings from prominent suppliers.

Supplier	Product Name	CAS Number	Isotopic Purity (atom % D)	Available Quantities
C/D/N Isotopes	2-Phenylethyl Acetate-d3	1219805-43-2	99	0.5 g, 1 g
LGC Standards	2-Phenylethyl Acetate-d3	1219805-43-2	Not specified	Inquire
CymitQuimica	2-Phenylethyl Acetate-d3	1219805-43-2	99	500 mg, 1 g, 10 mg
Pharmaffiliates	2-Phenylethyl Acetate-d3	1219805-43-2	Not specified	Inquire
MedChemExpress	Phenethyl acetate-d3	Not specified	Not specified	Inquire

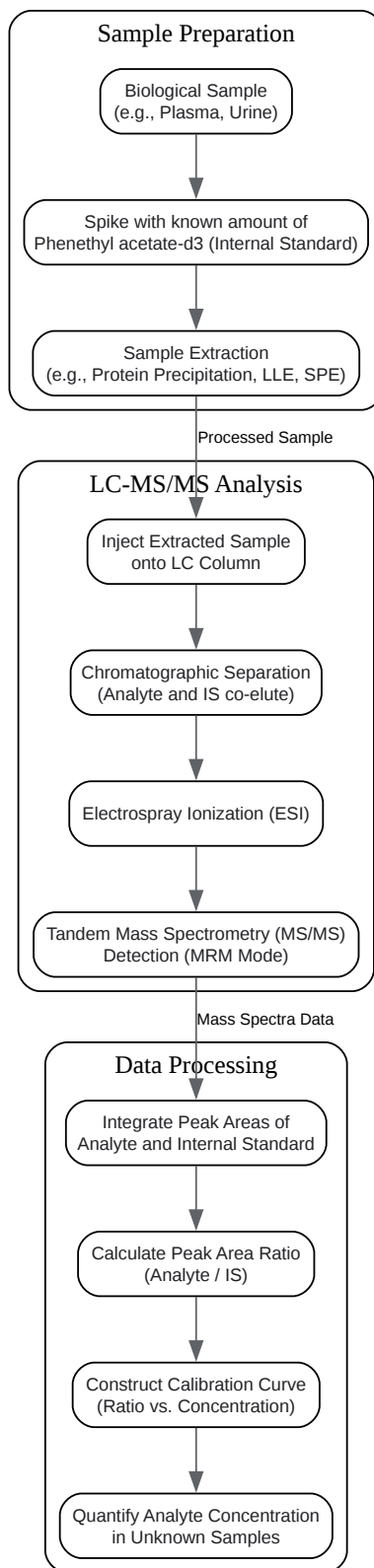
Applications in Drug Development

Deuterated internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] **Phenethyl acetate-d3** serves as an ideal internal standard for the quantification of its non-labeled counterpart, phenethyl acetate, or other structurally similar analytes in complex biological matrices.

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[2] Since **Phenethyl acetate-d3** has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatographic separation. However, due to the mass difference of the deuterium atoms, it is distinguishable by the mass spectrometer. This co-elution ensures that any variations in sample extraction, injection volume, or matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.[2]

Workflow for Quantitative Analysis using Phenethyl Acetate-d3 as an Internal Standard

The following workflow illustrates the use of **Phenethyl acetate-d3** as an internal standard in a typical LC-MS/MS-based bioanalytical method for drug quantification.



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Workflow for using **Phenethyl acetate-d3** as an internal standard.

Experimental Protocols

While specific proprietary synthesis protocols from commercial suppliers are not publicly available, a representative method for the preparation of **Phenethyl acetate-d3** can be derived from standard esterification procedures. The most common approach involves the reaction of a deuterated acetylating agent with phenethyl alcohol.

Representative Synthesis of Phenethyl Acetate-d3

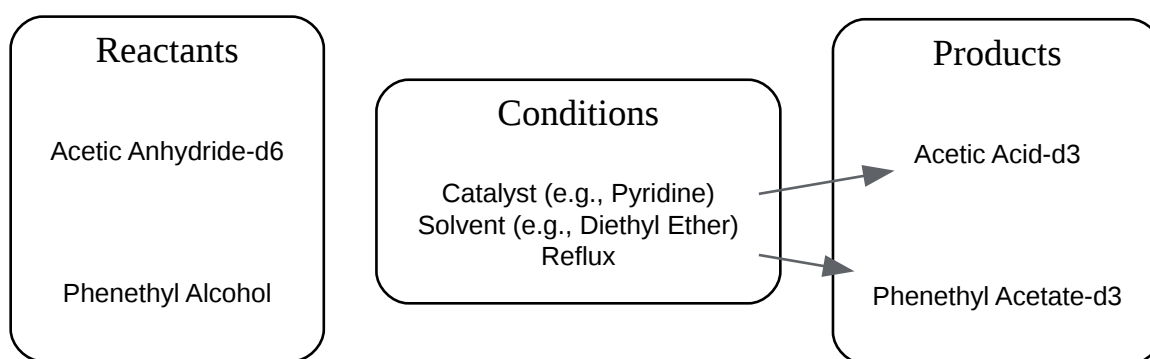
This protocol describes a plausible laboratory-scale synthesis of **Phenethyl acetate-d3** via the esterification of phenethyl alcohol with acetic anhydride-d6.

Materials:

- Phenethyl alcohol
- Acetic anhydride-d6
- Pyridine (or another suitable catalyst, e.g., DMAP)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenethyl alcohol in a suitable solvent such as diethyl ether.
- **Addition of Reagents:** Add a catalytic amount of pyridine to the solution. Slowly add a stoichiometric equivalent of acetic anhydride-d₆ to the stirring solution at room temperature.
- **Reaction:** Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride-d₆ and acetic acid-d₃ byproduct. Follow with a wash with brine.
- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield pure **Phenethyl acetate-d₃**.



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*Plausible synthetic pathway for **Phenethyl acetate-d₃**.*

This technical guide provides essential information for researchers and professionals in the field of drug development regarding the procurement and application of **Phenethyl acetate-d3**. Its commercial availability and critical role as an internal standard underscore its importance in achieving accurate and reliable quantitative data in bioanalytical studies.

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References

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